Product packaging for methyl (2S)-2-ethenyl-2-ethylhexanoate(Cat. No.:CAS No. 919087-62-0)

methyl (2S)-2-ethenyl-2-ethylhexanoate

Cat. No.: B14200016
CAS No.: 919087-62-0
M. Wt: 184.27 g/mol
InChI Key: LEIVZLDHFULAMY-NSHDSACASA-N
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Description

The Fundamental Role of Molecular Chirality in Contemporary Organic Chemistry Research

Molecular chirality is a geometric property of a molecule that renders it non-superimposable on its mirror image, much like a person's left and right hands. nih.gov These non-superimposable mirror images are known as enantiomers. nih.gov In organic chemistry, chirality most often arises at a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter.

The significance of chirality in modern research is profound and far-reaching. The different enantiomers of a chiral molecule can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This has underscored the critical importance of synthesizing and administering enantiomerically pure compounds in the pharmaceutical industry.

Beyond pharmacology, chirality is a central theme in the development of asymmetric catalysis, where small amounts of a chiral catalyst can be used to produce large quantities of a single enantiomer of a desired product. This has revolutionized the synthesis of complex molecules, including natural products and new materials. The study of chiral molecules continues to drive innovation in areas from materials science, where chiral polymers can exhibit unique optical properties, to agrochemicals, where the stereochemistry of a pesticide can greatly influence its efficacy and environmental impact.

Contextualization of Chiral Branched-Chain Esters in Synthetic and Mechanistic Studies

Chiral branched-chain esters are a class of organic compounds that are pivotal in both synthetic and mechanistic organic chemistry. Their ester functionality makes them versatile intermediates, capable of being transformed into a wide array of other functional groups such as carboxylic acids, alcohols, and amides. The presence of a chiral center, particularly a branched one, introduces stereochemical complexity that makes them valuable substrates for studying the mechanisms of stereoselective reactions.

The construction of chiral centers, especially quaternary stereocenters (a carbon atom bonded to four other carbon atoms), is a formidable challenge in organic synthesis. nih.govrsc.orgresearchgate.netpnas.orgacs.org The steric hindrance around a quaternary center makes its creation difficult, and controlling the stereochemistry adds another layer of complexity. rsc.org Consequently, the development of new synthetic methods for the asymmetric synthesis of these motifs is a highly active area of research. scite.aiacs.orgacs.orgbrandeis.edu Chiral branched-chain esters often serve as benchmark molecules to test the efficiency and selectivity of new catalytic systems.

In mechanistic studies, these esters are employed to investigate the stereochemical course of reactions. By analyzing the stereochemistry of the products formed from a chiral ester of a known configuration, chemists can deduce the mechanism of a transformation, such as whether it proceeds through an SN1 or SN2 pathway, or the facial selectivity of a nucleophilic attack on a carbonyl group. The insights gained from these studies are crucial for the rational design of new and improved synthetic methods.

Defining the Academic Focus: Methyl (2S)-2-Ethenyl-2-Ethylhexanoate as a Model Compound for Stereochemical Investigations

This compound represents a model compound that encapsulates several key challenges and areas of interest in modern stereochemistry. Its structure is defined by a single stereocenter at the alpha-position to the ester carbonyl group. This stereocenter is a quaternary carbon, substituted with four different groups: a methyl ester, a butyl chain (from the hexanoate), an ethyl group, and an ethenyl (vinyl) group.

The academic focus on a molecule like this compound would be multifaceted:

Asymmetric Synthesis: The primary challenge is the development of synthetic routes to access this molecule in an enantiomerically pure form. This would involve exploring and developing new methods for asymmetric catalysis that can efficiently construct the sterically congested quaternary stereocenter with high enantioselectivity. The presence of both an ethyl and a vinyl group, with their different electronic and steric properties, presents a unique challenge for stereodiscrimination.

Stereochemical Analysis: This molecule would be an excellent substrate for developing and validating new analytical techniques for determining enantiomeric purity and absolute configuration. Techniques such as chiral chromatography (both gas and liquid) and NMR spectroscopy using chiral solvating or derivatizing agents could be employed.

Mechanistic Probes: The vinyl group in this compound is a versatile functional handle. It can participate in a variety of reactions, such as additions, cycloadditions, and cross-coupling reactions. By studying the stereochemical outcome of reactions at the vinyl group or at the ester functionality, researchers can gain valuable insights into reaction mechanisms and the influence of the chiral quaternary center on the reactivity of adjacent functional groups.

Due to the absence of specific research on this exact compound, its properties are inferred from structurally similar molecules.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/DescriptionBasis of Inference
Molecular FormulaC11H20O2Based on structure
Molecular Weight184.28 g/mol Based on structure
AppearanceColorless liquidAnalogy with similar esters cymitquimica.comnih.gov
Boiling Point~180-200 °CAnalogy with similar esters nih.govnih.gov
Chirality(S)-configuration at C2As specified
Key Structural FeatureQuaternary α-carbonBased on structure

Table 2: Key Functional Groups and Their Research Significance

Functional GroupSignificance in Stereochemical Investigations
Methyl EsterCan be hydrolyzed, reduced, or converted to other functional groups to probe reaction mechanisms without racemization.
Ethenyl (Vinyl) GroupAllows for a wide range of stereoselective transformations (e.g., epoxidation, hydrogenation, cycloaddition) to study the directing effect of the adjacent chiral center.
Quaternary StereocenterIts construction is a significant challenge in asymmetric synthesis, making it a target for new methodology development. nih.govrsc.orgresearchgate.netpnas.orgacs.org

In essence, while specific literature on this compound is not available, its structure makes it an ideal hypothetical model for exploring fundamental questions in stereoselective synthesis and reaction mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B14200016 methyl (2S)-2-ethenyl-2-ethylhexanoate CAS No. 919087-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919087-62-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (2S)-2-ethenyl-2-ethylhexanoate

InChI

InChI=1S/C11H20O2/c1-5-8-9-11(6-2,7-3)10(12)13-4/h6H,2,5,7-9H2,1,3-4H3/t11-/m0/s1

InChI Key

LEIVZLDHFULAMY-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@](CC)(C=C)C(=O)OC

Canonical SMILES

CCCCC(CC)(C=C)C(=O)OC

Origin of Product

United States

Advanced Stereoselective Synthesis Methodologies for Methyl 2s 2 Ethenyl 2 Ethylhexanoate and Analogous Chiral Hexanoate Derivatives

Asymmetric Catalysis in Ethenyl Ester Construction

Asymmetric catalysis, utilizing either transition metals or small organic molecules, provides a powerful platform for the creation of chiral molecules from achiral or racemic precursors. These methods offer high levels of enantiocontrol in the formation of the critical C-C and C-H bonds that define the stereochemistry of α-ethenyl-α-ethyl substituted esters.

Enantioselective Transition Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone of asymmetric synthesis, enabling a wide range of transformations with high efficiency and selectivity. acs.orgnih.gov The strategy often relies on the complexation of a metal center with a chiral ligand, creating a sterically defined environment that directs the approach of substrates, thereby favoring the formation of one enantiomer over the other. nih.govrsc.org For the synthesis of chiral ethenyl esters, key methods include asymmetric hydrogenation and cross-coupling reactions.

Rhodium and Ruthenium-based catalysts, often employing chiral phosphine (B1218219) ligands such as BINAP or Segphos, are effective for the asymmetric hydrogenation of specific olefinic precursors. acs.org While direct hydrogenation of an α-ethyl-α-ethenylidenyl precursor is challenging, a related strategy involves the dynamic kinetic resolution (DKR) of a racemic substrate. In a DKR process, a transition metal catalyst facilitates the in-situ racemization of a starting material, while a separate catalytic process (often enzymatic) selectively reacts with one enantiomer, allowing for a theoretical yield of up to 100% of a single stereoisomer. acs.org

Another powerful approach is the Rhodium-catalyzed asymmetric Suzuki-Miyuara cross-coupling reaction. This method can be used to couple a racemic allylic chloride with an aryl boronic ester, achieving a kinetic resolution where the chiral catalyst selectively reacts with one enantiomer of the starting material. acs.org This highlights how transition metals can effectively differentiate between enantiomers in a racemic mixture to yield highly enantioenriched products. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions for Chiral Building Blocks

Catalyst System Reaction Type Substrate Type Key Feature Ref
Rh/(R)-Segphos Suzuki-Miyaura Coupling Racemic Allylic Chloride Kinetic resolution of racemic starting material acs.org
Ru-BINAP Hydrogenation 2-Substituted 3-oxo carboxylic esters Dynamic kinetic resolution for creating multiple stereocenters acs.org

Organocatalytic Strategies for Chiral Branched Ester Formation

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. umb.edubeilstein-journals.org These catalysts operate through various activation modes, including the formation of transient iminium or enamine intermediates. For the construction of chiral branched esters, organocatalytic Michael additions and functionalizations of α-substituted aldehydes are particularly relevant.

Chiral primary amines derived from cinchona alkaloids or prolinol ethers can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. beilstein-journals.org A strategy for forming the α-ethyl-α-ethenyl moiety could involve the asymmetric Michael addition of an ethyl nucleophile to an activated acrylate (B77674) derivative bearing a vinyl group equivalent.

Furthermore, chiral Brønsted acids, such as SPINOL-derived phosphoric acids, are powerful catalysts for a variety of enantioselective reactions. researchgate.net They can be employed in dynamic kinetic resolutions of racemic aldehydes, which can then be converted into the desired ester. For example, a racemic α-branched aldehyde can react with an amine and a Hantzsch ester in the presence of a chiral phosphoric acid to produce a β-branched secondary amine with excellent enantioselectivity, which serves as a precursor to the target chiral center. researchgate.net The development of organocatalytic methods for the kinetic resolution of racemic carboxylic acids via esterification or lactonization also provides a direct route to enantioenriched building blocks. x-mol.netresearchgate.net

Substrate Scope and Ligand Design in Asymmetric Catalysis

The success of any asymmetric catalytic reaction is critically dependent on the interplay between the catalyst's structure and the substrate. The substrate scope defines the range of starting materials that can be effectively transformed with high yield and enantioselectivity. researchgate.netresearchgate.net In transition metal catalysis, the electronic and steric properties of the vinyl group and the ester moiety can significantly influence reactivity. researchgate.net For instance, cobalt-catalyzed asymmetric hydrogenation of azolyl-substituted alkenes has been shown to be efficient, demonstrating how specific functional groups on the substrate can assist in coordination and stereodifferentiation. researchgate.net

Ligand design is paramount for achieving high enantioselectivity. Chiral ligands create a specific three-dimensional environment around the metal center. In many systems, attractive noncovalent interactions (such as hydrogen bonding or π-stacking) between the ligand and the substrate are just as important as repulsive steric interactions in determining the stereochemical outcome. acs.org For example, polyfunctional catalysts that combine a metal center with hydrogen-bond donor motifs can overcome inherent diastereoselectivity in addition reactions. acs.org The modularity of peptide-based ligands has also been explored, as their structures can be easily tuned to optimize catalytic activity and selectivity for a broad array of transformations. nih.gov

Table 2: Influence of Ligand/Catalyst Design on Asymmetric Synthesis

Catalyst Class Design Principle Activation Mode Application Example Ref
Chiral Phosphines (e.g., Ph-BPE) C₂-Symmetric Bisphosphine Ligands Metal Coordination Co-catalyzed asymmetric hydrogenation of α-hydroxy ketones researchgate.net
Cinchona Alkaloid-Squaramides Bifunctional H-Bonding and Brønsted Base Hydrogen Bonding Network Michael addition-cyclization reactions scispace.com

Biocatalytic Routes to Enantiomerically Enriched Esters

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions, are environmentally benign, and often exhibit unparalleled levels of stereo-, regio-, and chemoselectivity. For the synthesis of chiral esters, hydrolases, particularly lipases, are the most widely used class of enzymes. nih.gov

Lipase-Mediated Esterification and Transesterification for Branched Esters

Lipases (EC 3.1.1.3) are serine hydrolases that catalyze the hydrolysis of triglycerides in nature. In non-aqueous environments, their activity can be reversed to catalyze the formation of ester bonds. nih.gov This capability is widely exploited for the synthesis of chiral esters through two main processes: direct esterification of a carboxylic acid and an alcohol, or transesterification (alcoholysis) of a pre-existing ester. researchgate.net

The synthesis of esters from branched-chain fatty acids can be achieved using lipases. researchgate.netresearchgate.net For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CAL-B), is a robust and highly versatile biocatalyst for such reactions. researchgate.net The kinetic resolution of racemic 2- and 3-substituted carboxylic acids can be accomplished through enantioselective esterification, where the lipase preferentially converts one enantiomer of the acid into an ester, leaving the other enantiomer unreacted. google.com Anhydrides can also be used as acylating agents in these resolutions, often leading to high enantioselectivity. acs.org

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution of Precursors

Kinetic resolution (KR) is a cornerstone of biocatalytic synthesis. In a typical lipase-catalyzed KR of a racemic acid, the reaction is stopped at approximately 50% conversion, yielding the ester of one enantiomer and the unreacted acid of the opposite enantiomer, both in high enantiomeric excess. almacgroup.com This method has been successfully applied to a wide range of 3-aryl alkanoic acids and other chiral carboxylic acids. almacgroup.com

The primary limitation of KR is its maximum theoretical yield of 50% for a single enantiomer. This can be overcome by employing a dynamic kinetic resolution (DKR). mdpi.comnih.gov In a chemoenzymatic DKR, the enzymatic resolution is combined with a metal catalyst that continuously racemizes the slower-reacting enantiomer of the starting material. mdpi.com A common DKR strategy for chiral alcohols involves lipase-catalyzed acylation coupled with a Ruthenium catalyst for in-situ racemization of the alcohol. mdpi.com This approach allows the conversion of a racemic starting material into a single enantiomer of the product in yields approaching 100%. nih.govfrontiersin.org Ketoreductases (KREDs) can also be used in DKR processes to produce chiral alcohols from racemic ketones, which are valuable precursors for ester synthesis. nih.govfrontiersin.orgacs.org

Table 3: Comparison of Biocatalytic Resolution Strategies

Strategy Description Key Enzyme Class Max. Theoretical Yield Ref
Kinetic Resolution (KR) Selective enzymatic reaction of one enantiomer in a racemate. Lipases, Proteases 50% google.comalmacgroup.com
Dynamic Kinetic Resolution (DKR) KR combined with in-situ racemization of the slow-reacting enantiomer. Lipases + Metal Catalyst, Ketoreductases 100% acs.orgmdpi.comnih.govfrontiersin.org

Whole-Cell Biotransformations for Chiral Ester Production

Whole-cell biotransformations have emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. mdpi.com This approach utilizes intact microbial cells, which contain a diverse array of enzymes capable of catalyzing stereoselective reactions under mild conditions. nih.govacs.org The use of whole cells circumvents the need for costly and time-consuming enzyme purification. nih.gov

One of the primary strategies employed in whole-cell biotransformations for chiral ester production is the kinetic resolution of racemic mixtures. mdpi.com This process relies on the differential reaction rates of enantiomers with enzymes, leading to the enrichment of one enantiomer. For instance, various microorganisms possess hydrolases that can selectively hydrolyze one enantiomer of a racemic ester, leaving the desired chiral ester intact. The efficiency of this process is often influenced by physicochemical parameters such as temperature, pH, and the choice of solvent, which can be manipulated to enhance enantioselectivity. mdpi.com

Another significant application of whole-cell biocatalysis is the asymmetric reduction of prochiral ketones to yield enantiomerically pure alcohols, which are key precursors for chiral esters. nih.gov Microorganisms, such as various strains of yeast and bacteria, contain reductases that exhibit high stereoselectivity, often following Prelog's rule to produce the corresponding (S)-alcohols. mdpi.com For example, the reduction of various prochiral ketones using whole cells has been shown to yield alcohols with excellent enantiomeric excess (>99% ee) and high yields. nih.gov The choice of microorganism and reaction conditions can significantly impact the stereochemical outcome of the reduction. mdpi.com

Biotransformation StrategyKey Enzyme TypeApplication in Chiral Ester SynthesisTypical Outcome
Kinetic ResolutionHydrolasesSelective hydrolysis of one ester enantiomer from a racemic mixture.Enrichment of the desired chiral ester.
Asymmetric ReductionReductasesStereoselective reduction of a prochiral ketone to a chiral alcohol precursor.High enantiomeric excess (>99% ee) of the chiral alcohol.
Cascade ReactionsMultiple enzymesOne-pot, multi-step synthesis involving biocatalytic transformations.Increased efficiency and atom economy.

Chiral Auxiliary-Controlled Synthesis of Ethenyl-Substituted Hexanoates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly effective for the synthesis of complex molecules with multiple stereocenters. The auxiliary, being chiral itself, directs the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

A prominent example of this approach is the use of Evans oxazolidinone auxiliaries. wikipedia.org These auxiliaries are attached to a carboxylic acid derivative, such as a hexanoic acid precursor, to form an N-acyl oxazolidinone. The steric bulk of the substituents on the oxazolidinone ring directs the enolization and subsequent alkylation or aldol (B89426) reactions to occur from a specific face of the enolate, thereby controlling the stereochemistry at the α-carbon. blogspot.comresearchgate.net For the synthesis of ethenyl-substituted hexanoates, an appropriate electrophile would be introduced to the chiral enolate.

The general workflow for a chiral auxiliary-controlled synthesis involves:

Attachment: The carboxylic acid substrate is coupled with the chiral auxiliary.

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol condensation) is performed, where the auxiliary directs the stereochemistry.

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

Several types of chiral auxiliaries have been developed, each with its own advantages for specific transformations. Besides oxazolidinones, other notable examples include camphor-derived auxiliaries and pseudoephedrine. sigmaaldrich.comresearchgate.net The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

Innovations in Green Chemistry for Chiral Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of chiral ester synthesis, this translates to the development of more sustainable and environmentally friendly methodologies.

The choice of solvent is a critical aspect of green chemistry, as traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to environmental pollution. mdpi.com Research has focused on replacing these with greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.netmdpi.com Biocatalytic reactions, in particular, are often performed in aqueous media under mild conditions. acs.org

Other sustainable solvent options that have been explored in asymmetric synthesis include bio-based solvents like ethyl alcohol, ethyl acetate, and 2-methyltetrahydrofuran. mdpi.com Supercritical fluids, such as carbon dioxide, also represent a promising alternative, offering advantages in terms of product separation and catalyst recycling. researchgate.net In some cases, reactions can be conducted under solvent-free conditions, which further minimizes waste and improves atom economy. researchgate.net

Catalyst recycling is a key principle of green chemistry, as it reduces waste and lowers production costs. rsc.orgresearchgate.net In asymmetric synthesis, where catalysts are often complex and expensive, recyclability is particularly important. acs.org

Strategies for catalyst recycling include immobilization of the catalyst onto a solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration. metu.edu.tr For instance, organocatalysts have been immobilized on polymers or magnetic nanoparticles, enabling their recovery and reuse for multiple reaction cycles without significant loss of activity or enantioselectivity. metu.edu.tr

Another approach involves the use of biphasic systems, where the catalyst resides in a separate phase from the product. researchgate.net This can be achieved using aqueous biphasic systems, fluorous biphasic systems, or ionic liquids. researchgate.net After the reaction, the product-containing phase can be separated, and the catalyst-containing phase can be reused. researchgate.net These recyclable catalytic systems not only contribute to a more sustainable process but also align with the economic demands of large-scale chemical production. rsc.orgresearchgate.net

Green Chemistry InnovationDescriptionExamples in Chiral Synthesis
Sustainable SolventsReplacement of volatile organic compounds with environmentally benign alternatives.Water, bio-based solvents (e.g., ethanol, ethyl acetate), supercritical CO2.
Solvent-Free ProcessesConducting reactions without a solvent medium.Neat reaction conditions, often with immobilized catalysts.
Recyclable CatalystsCatalysts designed for easy separation and reuse.Immobilized organocatalysts, catalysts in biphasic systems.

Sophisticated Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination of Methyl 2s 2 Ethenyl 2 Ethylhexanoate

Advanced Spectroscopic Characterization for Stereochemical Elucidation

Applications of Infrared (IR) and Raman Spectroscopy for Structural Features

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and elucidate the structural framework of molecules by probing their vibrational modes. For a chiral ester like methyl (2S)-2-ethenyl-2-ethylhexanoate, these methods would provide confirmatory evidence of its key structural components.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the methyl ester group, typically appearing in the 1735-1750 cm⁻¹ region. vscht.czpressbooks.pub The presence of the vinyl (ethenyl) group would be confirmed by several characteristic bands: a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching absorptions at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.czresearchgate.net The aliphatic C-H stretching vibrations from the ethyl and hexanoate (B1226103) moieties would produce strong bands in the 2850-3000 cm⁻¹ range. pressbooks.pub

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to non-polar bonds and provides complementary information. nih.govmdpi.com The C=C double bond of the ethenyl group, being relatively non-polar, would yield a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. mdpi.com Similarly, the C-C backbone of the hexanoate chain would show characteristic signals in the fingerprint region (below 1500 cm⁻¹). While the polar C=O group is a weaker scatterer in Raman than an absorber in IR, its signal would still be observable. nih.gov The combination of both techniques provides a comprehensive vibrational profile, confirming the presence and connectivity of all essential functional groups within the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C=O (Ester)Stretching1735 - 17501735 - 1750Strong (IR), Weak-Medium (Raman)
C-O (Ester)Stretching1150 - 1300Medium-StrongMedium (IR & Raman)
C=C (Ethenyl)Stretching1640 - 16801640 - 1680Medium (IR), Strong (Raman)
=C-H (Ethenyl)Stretching3010 - 31003010 - 3100Medium (IR & Raman)
=C-H (Ethenyl)Bending (Out-of-plane)910 - 990WeakStrong (IR), Weak (Raman)
C-H (Alkyl)Stretching2850 - 30002850 - 3000Strong (IR & Raman)
C-H (Alkyl)Bending1375 - 14701375 - 1470Medium (IR & Raman)

Elucidating Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral environment, such as a chiral stationary phase (CSP) in chromatography, interacts differently with the two enantiomers of a chiral analyte. acs.org This differential interaction results in the separation of the enantiomers, a critical step for determining enantiomeric purity. The mechanism of recognition is based on the formation of transient diastereomeric complexes between the CSP and each enantiomer, which possess different energies of formation and stability. acs.org

Molecular Interactions in Chiral Stationary Phases

The enantioselective separation of compounds with quaternary stereocenters, such as this compound, is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a wide range of chiral compounds, including esters. nih.gov

The separation relies on a combination of non-covalent interactions between the analyte and the chiral selector of the CSP. For this compound, the key interaction points are the methyl ester, the ethenyl group, and the alkyl chains. The primary forces at play include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the methyl ester is a primary site for dipole-dipole interactions with polar sites on the CSP, such as carbamate (B1207046) or ester groups. acs.org

Hydrogen Bonding: While the analyte itself lacks strong hydrogen bond donors, the oxygen atoms of the ester carbonyl can act as hydrogen bond acceptors, interacting with donor sites (e.g., N-H groups) on many common CSPs. researchgate.net

π-π Interactions: The π-electron system of the ethenyl group can engage in π-π stacking interactions if the CSP contains aromatic or other π-rich moieties. acs.org

Steric Interactions (Inclusion/Repulsion): The three-dimensional arrangement of the four different substituents (methyl ester, ethenyl, ethyl, and butyl groups) around the quaternary chiral center is crucial for chiral recognition. The CSP possesses chiral grooves or cavities, and one enantiomer will fit more snugly or favorably into this chiral space than the other. The less-favored enantiomer will experience steric repulsion, leading to a less stable complex and faster elution from the chromatographic column. mdpi.com

The combination of these interactions, governed by the precise spatial fit between the enantiomer and the CSP, determines the degree of enantioseparation.

Table 2: Potential Molecular Interactions for Chiral Recognition

Analyte Functional GroupPotential Interaction TypeCorresponding CSP Moiety (Example)
Methyl Ester (C=O)Dipole-Dipole, Hydrogen Bond AcceptorPhenylcarbamate, Ester groups, Amide N-H
Ethenyl Group (C=C)π-π Stacking, van der WaalsAromatic rings (e.g., phenyl groups)
Ethyl & Butyl ChainsSteric Repulsion/Inclusion, van der WaalsChiral cavities/grooves of the CSP

Theoretical Models of Enantioselective Binding and Discrimination

To understand and predict the outcomes of chiral separations, theoretical and computational models are employed. These models provide insight into the specific intermolecular forces and geometries that govern enantioselective binding.

A foundational concept is the three-point interaction model , which posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the chiral analyte and the CSP. acs.org While not a strict requirement for all separations, it provides a useful framework for understanding the necessity of a well-defined stereochemical fit.

Modern computational chemistry offers more sophisticated tools. Techniques such as molecular docking and Density Functional Theory (DFT) are used to simulate the interactions between each enantiomer and a model of the CSP surface. acs.org These methods can:

Calculate the binding free energy (ΔG) for the formation of each diastereomeric complex (e.g., CSP-(S)-analyte and CSP-(R)-analyte).

Identify the most stable conformations of the analyte and the CSP upon binding.

Visualize the specific interactions, such as hydrogen bonds or π-stacking, and measure their distances and strengths.

The difference in binding energies (ΔΔG) between the two diastereomeric complexes is directly related to the chromatographic separation factor (α). A larger ΔΔG implies a more significant difference in stability between the two complexes and, consequently, a better separation. These theoretical studies can elucidate why a particular CSP is effective for a given analyte and can guide the development of new CSPs for challenging separations, such as those involving sterically hindered quaternary carbon centers. acs.org

Mechanistic Investigations into the Reactivity and Transformations of the Ethenyl Ester Moiety in Methyl 2s 2 Ethenyl 2 Ethylhexanoate

Fundamental Organic Reaction Mechanisms of Esters

The reactivity of methyl (2S)-2-ethenyl-2-ethylhexanoate is largely dictated by the ester functional group. Understanding the fundamental organic reaction mechanisms of esters is crucial to comprehending the transformations this compound can undergo.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. openstax.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com This intermediate is unstable and collapses by expelling the leaving group, in this case, the methoxy (B1213986) group (-OCH3), to regenerate the carbonyl group and form the substituted product. youtube.com

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the partially positive carbonyl carbon of the ester. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Leaving Group Departure: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the pi bond, and simultaneously, the leaving group (in this case, the methoxide (B1231860) ion, CH₃O⁻) is expelled. youtube.com

The reactivity of the ester towards nucleophilic acyl substitution is influenced by both the nature of the nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily. The methoxide ion is a reasonably good leaving group, making this reaction feasible with a variety of nucleophiles.

Table 1: Common Nucleophiles in Acyl Substitution of Esters

NucleophileProduct
Hydroxide (B78521) ion (OH⁻)Carboxylate
Alkoxide ion (RO⁻)Transesterification (new ester)
Ammonia (NH₃)Amide
Primary amine (RNH₂)N-substituted amide
Secondary amine (R₂NH)N,N-disubstituted amide

Acid- and Base-Catalyzed Hydrolysis and Esterification Mechanisms

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. The reaction is typically carried out with an excess of water to drive the equilibrium towards the products: a carboxylic acid and an alcohol.

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alcohol (methanol in this case) is eliminated as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxide ion (methoxide) is expelled.

Acid-Base Reaction: The carboxylic acid formed is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a stable carboxylate salt and the alcohol (methanol).

Reactivity and Stereocontrol of the Ethenyl (Vinyl) Functional Group

The presence of the ethenyl (vinyl) group in this compound introduces a site of unsaturation that can undergo a variety of addition reactions. The stereochemistry of these reactions is of particular interest due to the presence of a chiral center adjacent to the double bond.

The addition of reagents to the double bond of an alkene can lead to the formation of new stereocenters. When the alkene already possesses a stereocenter, the formation of diastereomers is possible. chemistrysteps.com The stereochemical outcome of the reaction is often influenced by the existing chiral center, which can direct the incoming reagent to one face of the double bond over the other. This is known as substrate-controlled stereoselectivity.

For this compound, the (2S) stereocenter can influence the facial selectivity of addition to the ethenyl group. The steric bulk of the ethyl and hexanoate (B1226103) groups can hinder the approach of a reagent from one side of the double bond, leading to the preferential formation of one diastereomer. The specific diastereomeric ratio will depend on the nature of the reagent and the reaction conditions. Theoretical studies on the addition of chiral alcohols to ketenes have shown that both the addition step and subsequent protonation can be stereoselectivity-determining. nih.gov

The ethenyl group can also participate in radical-mediated reactions. The addition of a radical to the double bond generates a new radical intermediate. The stereochemical outcome of such reactions is a subject of ongoing research. rsc.org In some cases, the stereochemistry of the existing chiral center can influence the stereochemistry of the newly formed stereocenter. acs.org

The mechanism of a radical addition to the ethenyl group would involve:

Initiation: Generation of a radical species.

Propagation: The radical adds to the ethenyl double bond, forming a new carbon-centered radical. This new radical can then react with another molecule to propagate the chain reaction.

Termination: Two radicals combine to terminate the chain reaction.

The stereochemical outcome is often dependent on the transition state of the radical addition step. The existing stereocenter can influence the conformation of the molecule, leading to a preferred direction of attack for the incoming radical.

Computational Chemistry and Quantum Mechanical Studies

For the ester moiety, quantum mechanical modeling can be used to:

Calculate the energy profile of nucleophilic acyl substitution reactions, identifying the transition states and intermediates. ic.ac.uk

Model the transition states of acid- and base-catalyzed hydrolysis to understand the role of the catalyst. acs.org

Investigate the electronic structure of the ester to rationalize its reactivity.

For the ethenyl group, computational studies can provide insights into:

The preferred conformations of the molecule and how they influence the facial selectivity of addition reactions.

The transition state geometries for various addition reactions (e.g., electrophilic, nucleophilic, radical) to predict the stereochemical outcomes.

The electronic properties of the double bond, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding its reactivity. nepjol.info

By performing calculations on model systems with similar structural features, it is possible to make informed predictions about the reactivity and stereoselectivity of this compound.

Conformational Analysis and Energy Landscapes of Chiral Branched Esters

The presence of a quaternary stereocenter in this compound introduces significant conformational constraints that dictate the spatial arrangement of the substituents. A comprehensive conformational analysis is the first step in understanding the molecule's reactivity. This is typically achieved by rotating the single bonds and calculating the potential energy of the resulting conformers. The collection of these conformers and their relative energies constitutes the molecule's energy landscape.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping these energy landscapes. For a molecule like this compound, key dihedral angles to consider are those around the C(2)-C(3) bond of the hexanoate chain and the C(2)-C(ethenyl) bond. The relative energies of the different staggered and eclipsed conformations determine the most stable, or ground-state, conformation of the molecule.

Below is an illustrative data table representing a plausible conformational analysis for a chiral branched ester, showcasing the kind of data obtained from such computational studies. The dihedral angles (θ) define the rotation around the critical bonds, and the relative energies (ΔE) indicate the stability of each conformer with respect to the most stable one.

Table 1: Representative Conformational Analysis of a Chiral Branched Ester This data is illustrative and based on computational studies of analogous systems.

Conformer Dihedral Angle (θ1, C(3)-C(2)-C(ethenyl)-C) Dihedral Angle (θ2, C(4)-C(3)-C(2)-C(ethenyl)) Relative Energy (ΔE, kcal/mol)
A 60° (gauche) 180° (anti) 0.00
B 180° (anti) 60° (gauche) 0.85
C -60° (gauche) 180° (anti) 1.20

| D | 60° (gauche) | -60° (gauche) | 2.50 |

The stability of these conformers is primarily influenced by steric hindrance between the bulky ethyl, ethenyl, and the hexanoate chain substituents around the chiral center. The lowest energy conformer, A , likely benefits from an arrangement that minimizes these steric clashes. The energy landscape, a multi-dimensional surface, would show valleys corresponding to these stable conformers and hills corresponding to the higher-energy transition states between them. The accessibility of different reactive sites on the ethenyl moiety is directly influenced by the population of these conformers at a given temperature.

Transition State Calculations for Stereoselective Reaction Pathways

Building on the conformational analysis, transition state (TS) calculations can elucidate the pathways of stereoselective reactions. For this compound, the ethenyl group is a prime site for reactions such as Michael additions, epoxidations, or hydroborations. The stereochemical outcome of such a reaction is determined by the relative activation energies of the competing transition states leading to different stereoisomers.

Consider a nucleophilic attack on the β-carbon of the ethenyl group (a Michael addition). The nucleophile can approach the double bond from two different faces, the Re face or the Si face. The chiral environment created by the quaternary stereocenter will render these two approaches diastereotopically different, leading to two different diastereomeric transition states. Computational chemistry allows for the location and characterization of these transition states and the calculation of their activation energies (ΔG‡).

The following interactive data table provides representative results from a transition state calculation for a hypothetical Michael addition to a chiral α,β-unsaturated ester. This illustrates how computational data can predict the stereochemical outcome of a reaction.

Table 2: Representative Transition State Calculations for a Stereoselective Michael Addition This data is illustrative and based on computational studies of analogous systems.

Transition State Approach Face Product Diastereomer Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Product Ratio
TS-1 Re (2S, βR) 15.2 >95%

| TS-2 | Si | (2S, βS) | 17.5 | <5% |

In this illustrative example, the activation energy for the reaction proceeding through TS-1 is significantly lower than that for TS-2 . This energy difference suggests that the reaction will proceed preferentially through the lower energy pathway, leading to the predominant formation of the (2S, βR) diastereomer. The origin of this stereoselectivity can be attributed to steric interactions in the transition state. The lowest energy transition state will be the one where the attacking nucleophile experiences the least steric hindrance from the substituents on the chiral center. The conformation of the ester in the transition state also plays a crucial role, and it is often closely related to one of the low-energy ground-state conformers identified in the conformational analysis.

By combining conformational analysis with transition state calculations, a detailed mechanistic picture of the reactivity and stereoselectivity of chiral branched esters like this compound can be constructed, providing valuable insights for the design of stereoselective syntheses.

Strategic Application of Methyl 2s 2 Ethenyl 2 Ethylhexanoate As a Chiral Building Block in Advanced Organic Synthesis

Prospective Utilization as a Stereodefined Intermediate in the Construction of Complex Chiral Molecules

The inherent chirality of methyl (2S)-2-ethenyl-2-ethylhexanoate, centered at the quaternary carbon, presents it as a valuable stereodefined intermediate for the synthesis of complex chiral molecules. The presence of three distinct functional handles—the methyl ester, the vinyl group, and the ethyl group—on a single stereocenter allows for a diverse range of subsequent chemical transformations in a highly controlled manner.

In the construction of polyketide natural products, for instance, the ethylhexanoate backbone could serve as a foundational unit. The vinyl group is particularly amenable to a variety of carbon-carbon bond-forming reactions, including but not limited to:

Cross-metathesis: Reaction with other olefins in the presence of Grubbs' or Schrock's catalysts could introduce complex side chains.

Heck coupling: Palladium-catalyzed coupling with aryl or vinyl halides would allow for the incorporation of aromatic or extended conjugated systems.

Michael additions: Conjugate addition of nucleophiles to the activated vinyl group, potentially after transformation to a more electron-deficient system, could establish new stereocenters.

The methyl ester provides a handle for homologation, reduction to an alcohol, or conversion to an amide, further expanding the synthetic possibilities. The fixed (S)-configuration at the C2 position would ensure the transfer of chirality throughout the synthetic sequence, a critical aspect in the total synthesis of biologically active molecules where stereochemistry dictates function.

Table 1: Potential Reactions for the Elaboration of this compound

Reaction TypeReagents and Conditions (Illustrative)Potential Outcome
Olefin MetathesisGrubbs' II catalyst, partner olefinElongation or functionalization of the vinyl group
Heck CouplingPd(OAc)₂, PPh₃, base, aryl/vinyl halideArylation or vinylation at the terminal carbon of the vinyl group
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHConversion of the vinyl group to a primary alcohol
Ozonolysis1. O₃; 2. Me₂SCleavage of the vinyl group to an aldehyde
Ester ReductionLiAlH₄, THFConversion of the methyl ester to a primary alcohol

Envisioned Derivatization and Transformation to Other Chiral Scaffolds and Functional Groups

The strategic positioning of functional groups in this compound allows for its envisioned derivatization into a variety of other valuable chiral scaffolds. The vinyl group, for example, can be oxidatively cleaved to an aldehyde, which can then participate in aldol (B89426) reactions, Wittig reactions, or reductive aminations to build more complex structures.

Alternatively, the ester functionality can be hydrolyzed to the corresponding carboxylic acid. This acid can then be used in peptide couplings, converted to various other carbonyl derivatives, or undergo Curtius, Hofmann, or Schmidt rearrangements to furnish an amine, thereby introducing nitrogen into the scaffold.

The combination of these transformations allows for the theoretical conversion of the initial hexanoate (B1226103) structure into a diverse array of chiral building blocks, such as:

Chiral amino alcohols: Through reduction of the ester and functionalization of the vinyl group.

Chiral lactones: Via intramolecular reactions following manipulation of both the ester and vinyl termini.

Chiral cyclic ethers: Through cyclization reactions involving hydroxyl groups derived from the original functionalities.

These transformations highlight the potential of this compound as a versatile starting material for the synthesis of a wide range of chiral molecules with diverse structural motifs and functional group arrays.

Design Principles for Incorporating Branched Chiral Hexanoate Units in Multistep Syntheses

Another critical principle is the chemoselectivity of the reactions employed. With multiple reactive sites present, it is imperative to choose reagents and conditions that will selectively transform one functional group while leaving the others intact. For example, the reduction of the methyl ester with a mild reducing agent might be possible without affecting the vinyl group.

Protecting group strategies will also be paramount. The potential need to mask the reactivity of the vinyl group or the ester at different stages of a synthesis must be considered from the outset. The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.

Finally, the stereochemical outcome of all new bond-forming reactions must be carefully controlled. The existing stereocenter at C2 can exert a directing effect on adjacent reactions, a phenomenon that can be exploited to set new stereocenters with a high degree of diastereoselectivity. Understanding and predicting these substrate-controlled diastereoselective reactions is a cornerstone of modern asymmetric synthesis.

Environmental and Biotransformational Pathways of Branched Chain Esters: a Mechanistic Perspective

Mechanisms of Anaerobic and Aerobic Biodegradation of Esters

The biodegradation of esters, including branched-chain esters like methyl (2S)-2-ethenyl-2-ethylhexanoate, is a critical process in determining their environmental fate. This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, primarily through microbial activity. The initial and most crucial step in the breakdown of esters is the hydrolysis of the ester bond, which yields a carboxylic acid and an alcohol. oup.comlibretexts.org This reaction is catalyzed by a broad class of enzymes known as esterases and lipases. oup.com

Impact of Alkyl Chain Branching on Biodegradation Kinetics and Extent

Alkyl chain branching in esters has a pronounced effect on their biodegradability, often leading to slower degradation rates and a greater persistence in the environment. nih.govresearchgate.net Studies have shown that increased branching can hinder the enzymatic processes responsible for breaking down these compounds. core.ac.uknih.gov For instance, research on maleate (B1232345) diesters demonstrated that branched side chains resulted in significantly slower hydrolysis rates compared to their linear counterparts. nih.govresearchgate.net This is attributed to steric hindrance, where the bulky branched structure impedes the access of microbial enzymes to the ester linkage.

In the context of this compound, the presence of an ethyl group at the α-carbon introduces a point of branching. This structural feature is expected to decrease the rate of biodegradation compared to a linear hexanoate (B1226103) ester. The steric bulk of the ethyl group can interfere with the binding of the ester to the active site of hydrolytic enzymes. Furthermore, the resulting carboxylic acid, 2-ethenyl-2-ethylhexanoic acid, would also be a branched-chain fatty acid. The degradation of such branched fatty acids is often more complex and slower than that of their straight-chain analogs. core.ac.uknih.gov The presence of branching can disrupt the typical β-oxidation pathway, requiring alternative metabolic routes that may not be as widespread among microbial populations. core.ac.uk

The following table summarizes the general effects of alkyl chain branching on ester biodegradation:

Structural FeatureEffect on Biodegradation RateReasoning
Linear Alkyl ChainsGenerally fasterAllows for efficient enzymatic access and degradation via standard metabolic pathways like β-oxidation.
Branched Alkyl ChainsGenerally slowerSteric hindrance impedes enzyme access to the ester bond; the resulting branched acids require more complex degradation pathways. nih.govresearchgate.netcore.ac.uknih.gov

Role of the Ethenyl Group in Ester Degradation Pathways

The presence of an ethenyl (vinyl) group, an unsaturated bond, in the structure of an ester can also influence its biodegradation. Research on the anaerobic biodegradation of various ester compounds has indicated that the presence of an unsaturated bond in the acid or alcohol moiety can increase the biodegradability of the ester. researchgate.netnih.gov This is in contrast to the effect of branching, which typically hinders degradation.

For this compound, the ethenyl group at the α-position introduces a site of unsaturation. This double bond can serve as a point of attack for various microbial enzymes. Microorganisms possess enzymatic machinery capable of saturating, oxidizing, or otherwise modifying double bonds as part of their metabolic processes. The presence of the ethenyl group may open up alternative degradation pathways that are not available for saturated esters. For example, the double bond could be hydrated to form a hydroxyl group, which could then be oxidized, or it could be reduced to a saturated ethyl group. These transformations can alter the properties of the molecule, potentially making it more amenable to subsequent enzymatic breakdown.

Enzymatic Biotransformations in Environmental Contexts

The biotransformation of esters in the environment is predominantly mediated by enzymes produced by a vast array of microorganisms. These biocatalytic processes are fundamental to the biogeochemical cycling of carbon and play a significant role in the detoxification of xenobiotic compounds. oup.commdpi.com

Microorganisms and Enzymes Involved in Ester Cleavage and Modification

A wide variety of microorganisms, including bacteria, fungi, and yeasts, are capable of producing enzymes that hydrolyze ester bonds. oup.comnih.gov The most important classes of enzymes in this regard are carboxylesterases and lipases. oup.comresearchgate.net These enzymes belong to the hydrolase family and catalyze the cleavage of ester bonds to produce an alcohol and a carboxylic acid. mdpi.com

Carboxylesterases (EC 3.1.1.1) typically show a preference for water-soluble esters with short-chain fatty acids. oup.com

Lipases (EC 3.1.1.3) , on the other hand, are generally more active on water-insoluble esters, such as triglycerides with long-chain fatty acids. oup.com

Both types of enzymes operate via a similar catalytic mechanism involving a serine residue in the active site, which forms a covalent acyl-enzyme intermediate that is subsequently hydrolyzed by water. oup.com

Numerous microbial genera have been identified as potent producers of ester-hydrolyzing enzymes. For instance, species of Bacillus, Pseudomonas, Rhodococcus, and various yeasts are known to be effective in degrading esters. nih.govresearchgate.net Some microorganisms, like Mycobacterium austroafricanum, have shown the capability to degrade even complex branched esters like 2-ethylhexyl nitrate, although the degradation may be partial. nih.govresearchgate.net The degradation of this compound in the environment would likely be initiated by such microorganisms through the action of their extracellular or intracellular esterases and lipases.

The following table provides examples of microorganisms and their roles in ester degradation:

Microorganism GenusRole in Ester DegradationReference
RhodococcusBiodegradation of branched-chain maleate diesters. nih.gov
PseudomonasImplicated in the degradation of branched aromatic alkanoic acids. nih.gov
BurkholderiaImplicated in the degradation of branched aromatic alkanoic acids. nih.gov
SphingomonasImplicated in the degradation of branched aromatic alkanoic acids. nih.gov
BacillusDegradation of various esters and other organic compounds. researchgate.net
MycobacteriumDegradation of complex branched esters like 2-ethylhexyl nitrate. nih.govresearchgate.net

Stereospecificity of Biocatalytic Transformations in Non-Synthetic Applications

A hallmark of enzymatic catalysis is its high degree of stereospecificity, meaning that enzymes can selectively act on one enantiomer of a chiral molecule. oup.comresearchgate.net This property is highly relevant to the biotransformation of this compound, as it possesses a chiral center at the α-carbon. The "(2S)" designation indicates a specific three-dimensional arrangement of the substituents around this carbon.

In environmental contexts, the stereospecificity of microbial enzymes can lead to the selective degradation of one enantiomer over the other. This enantioselective hydrolysis has been observed in various biotransformation studies. nih.govmdpi.com For instance, research using photobiocatalysts has demonstrated the efficient and enantioselective hydrolysis of racemic 1-phenylethyl acetate, yielding optically enriched alcohol and unreacted ester. nih.govmdpi.com

When this compound enters the environment, microbial esterases will interact with this specific stereoisomer. The rate and extent of its hydrolysis will depend on how well the (2S)-enantiomer fits into the active site of the available enzymes. It is possible that some microbial enzymes may preferentially hydrolyze the (2S)-enantiomer, while others might act on its (2R)-counterpart, should it also be present. If a racemic mixture of the compound were released, enantioselective biodegradation would lead to a shift in the enantiomeric ratio in the environment over time. The high stereoselectivity of enzymes is a critical factor in understanding the environmental fate and potential biological effects of chiral compounds. nih.gov

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